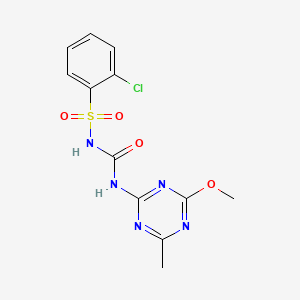
Chlorsulfuron
Cat. No. B1668881
Key on ui cas rn:
64902-72-3
M. Wt: 357.77 g/mol
InChI Key: VJYIFXVZLXQVHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04698094
Procedure details


3-isopropyl-2,1,3-benzothiaziadinone-4,2,2-dioxide; 2-(α-naphthoxy)-N,N-diethylpropionamide; 3-amino-2,5-dichlorobenzoic acid; 4-(2,4-dichlorobenzoyl)-1,3-dimethylpyrazol-5-yl-p-toluene sulfonate; 2-chloro-N-[(4-methoxy-6-methyl-1,3,5-triazine-2-yl)aminocarbonyl]benzenesulfonamide; methyl 2-[(4,6-dimethoxypyrimidin-2-yl)aminocarbonylaminosulfonylmethyl]benzoate; N-(1-methyl-1-phenylethyl)-2-bromo-3,3-dimethylbutanamide; 2-[1-(N-allyloxyamino)butylidene]-4-methoxycarbonyl-5,5-dimethylcylohexane-1,3-dione sodium salt; 2-[1-(ethoxyimino)butyl]-5-(2-ethylthiopropyl)-3-hydroxy-2-cyclohexan-1-one; etc.
[Compound]
Name
3-isopropyl-2,1,3-benzothiaziadinone-4,2,2-dioxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Name
4-(2,4-dichlorobenzoyl)-1,3-dimethylpyrazol-5-yl-p-toluene sulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Name
2-[1-(N-allyloxyamino)butylidene]-4-methoxycarbonyl-5,5-dimethylcylohexane-1,3-dione sodium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

[Compound]
Name
2-[1-(ethoxyimino)butyl]-5-(2-ethylthiopropyl)-3-hydroxy-2-cyclohexan-1-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers


|
REACTION_CXSMILES
|
C1([O:11][CH:12]([CH3:20])[C:13](N(CC)CC)=O)C2C(=CC=CC=2)C=CC=1.NC1C(Cl)=C(C=C([Cl:31])C=1)C(O)=O.ClC1C=C(Cl)C=CC=1C(C1C(C)=[N:40][N:41](C)C=1C1C=C(S([O-])(=O)=O)C=CC=1C)=O.[Cl:61][C:62]1[CH:67]=[CH:66][CH:65]=[CH:64][C:63]=1S(NC(NC1N=C(OC)N=C(C)N=1)=O)(=O)=O.COC1C=C(OC)N=C(NC(NS(CC2C=CC=CC=2[C:104]([O:106]C)=[O:105])(=O)=O)=O)N=1.CC(NC(=O)[CH:123](Br)[C:124]([CH3:127])([CH3:126])[CH3:125])(C1C=CC=CC=1)C.[Na].C(ONC(=C1C(=O)C(C(OC)=O)C(C)(C)CC1=O)CCC)C=C>>[C:124]([C:123]1[O:106][C:104](=[O:105])[N:41]([C:63]2[CH:64]=[C:65]([O:11][CH:12]([CH3:13])[CH3:20])[C:66]([Cl:31])=[CH:67][C:62]=2[Cl:61])[N:40]=1)([CH3:125])([CH3:126])[CH3:127] |f:6.7,^1:129|
|
Inputs


Step One
[Compound]
|
Name
|
3-isopropyl-2,1,3-benzothiaziadinone-4,2,2-dioxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)OC(C(=O)N(CC)CC)C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C(=C(C(=O)O)C=C(C1)Cl)Cl
|
Step Four
|
Name
|
4-(2,4-dichlorobenzoyl)-1,3-dimethylpyrazol-5-yl-p-toluene sulfonate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=O)C=2C(=NN(C2C2=C(C=CC(=C2)S(=O)(=O)[O-])C)C)C)C=CC(=C1)Cl
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=CC=C1)S(=O)(=O)NC(=O)NC1=NC(=NC(=N1)OC)C
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC1=NC(=NC(=C1)OC)NC(=O)NS(=O)(=O)CC1=C(C(=O)OC)C=CC=C1
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)(C1=CC=CC=C1)NC(C(C(C)(C)C)Br)=O
|
Step Eight
|
Name
|
2-[1-(N-allyloxyamino)butylidene]-4-methoxycarbonyl-5,5-dimethylcylohexane-1,3-dione sodium salt
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Na].C(C=C)ONC(CCC)=C1C(CC(C(C1=O)C(=O)OC)(C)C)=O
|
Step Nine
[Compound]
|
Name
|
2-[1-(ethoxyimino)butyl]-5-(2-ethylthiopropyl)-3-hydroxy-2-cyclohexan-1-one
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(C)(C)C1=NN(C(O1)=O)C1=C(C=C(C(=C1)OC(C)C)Cl)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
